molecular formula C23H17NO3 B15207209 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15207209
M. Wt: 355.4 g/mol
InChI Key: OWZYDGWHCPKNCZ-RCCKNPSSSA-N
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Description

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazolones This compound is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a phenyloxazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes. One common method includes the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as reagents. The reaction is carried out at a temperature of 75°C, resulting in the formation of the desired oxazolone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazolone ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, quinones, and reduced derivatives of the original compound.

Scientific Research Applications

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-(Benzyloxy)benzylidene
  • 2-Phenyloxazolone

Uniqueness

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its benzyloxy and benzylidene groups with the oxazolone ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a synthetic compound classified under oxazolines, characterized by its unique molecular structure comprising a benzyloxy group and a phenyloxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antioxidant properties.

  • Molecular Formula : C23H17NO3
  • Molecular Weight : 355.386 g/mol
  • Melting Point : 165-167 °C
  • Structural Features : Contains both benzyloxy and phenyloxazole functionalities, which may enhance its reactivity and biological activity compared to structurally similar compounds.

Antioxidant Activity

Research indicates that derivatives of oxazolones, including this compound, exhibit significant antioxidant properties. A study reported that certain oxazolone derivatives demonstrated an average inhibition of lipid peroxidation of up to 86.5%, indicating their potential as effective antioxidants in biological systems .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic effects through various preclinical models. Inhibition of carrageenin-induced paw edema (CPE) was observed, suggesting that the compound can effectively reduce inflammation. Additionally, nociception tests indicated that certain derivatives exhibited higher analgesic activity than others, with specific compounds showing improved performance in pain relief assays .

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways. For instance, it has shown inhibitory activity against lipoxygenase (LOX), a key enzyme in the inflammatory response. The most potent derivatives were identified with IC50 values around 41 μM for LOX inhibition .

Cognitive Enhancement

Recent studies have also explored the potential cognitive benefits of this compound. In a modified Y-maze test and Object Recognition Test, the most potent inhibitors of acetylcholinesterase (hAChE) derived from oxazolone structures demonstrated significant improvements in cognitive function in mouse models . This suggests that compounds like this compound may have applications in treating cognitive disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Benzylidene-2-phenyloxazol-5(4H)-oneC16H13NO2Lacks benzyloxy group; simpler structure
3,4-Bis(benzyloxy)benzylidene-2-phenyloxazol-5(4H)-oneC24H21O4Contains multiple benzyloxy groups; increased steric hindrance
2-Phenyloxazol-5(4H)-oneC15H11NOBasic oxazoline structure; lacks additional functional groups

The presence of both benzyloxy and phenyloxazole functionalities in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have confirmed the anti-lipid peroxidation activity and proteolytic inhibition of oxazolone derivatives, providing a basis for their therapeutic potential .
  • Animal Models : Animal studies have shown promising results regarding the analgesic effects of these compounds, particularly in models simulating acute pain conditions .
  • Docking Studies : Molecular docking simulations have been employed to predict binding affinities with hAChE and other molecular targets involved in pain and inflammation pathways, supporting the rational design of new therapeutic agents .

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

(4E)-2-phenyl-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H17NO3/c25-23-21(24-22(27-23)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+

InChI Key

OWZYDGWHCPKNCZ-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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